

Visualizing Cellular Dynamics: Applications of Trisulfo-Cy5.5-Alkyne in Live-Cell Imaging

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Compound of Interest		
Compound Name:	Trisulfo-Cy5.5-Alkyne	
Cat. No.:	B1459257	Get Quote

For researchers, scientists, and drug development professionals, **Trisulfo-Cy5.5-Alkyne** has emerged as a powerful tool for real-time visualization of dynamic cellular processes. This near-infrared, water-soluble fluorescent probe allows for specific and covalent labeling of biomolecules within living cells through a bioorthogonal click chemistry reaction. Its application in live-cell imaging provides unprecedented opportunities to study protein synthesis, glycan trafficking, and other vital cellular functions with high precision and minimal perturbation.

Trisulfo-Cy5.5-Alkyne is a cyanine 5.5 dye functionalized with an alkyne group. This alkyne moiety readily participates in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with azide-modified biomolecules.[1][2] This highly efficient and specific "click" reaction allows for the covalent attachment of the bright and photostable Cy5.5 fluorophore to targets of interest within the complex environment of a living cell. The trisulfonation of the Cy5.5 core enhances its water solubility, making it highly suitable for biological applications.

Core Applications in Live-Cell Imaging:

The versatility of **Trisulfo-Cy5.5-Alkyne** enables a range of applications in live-cell imaging, primarily centered around metabolic labeling strategies.

1. Visualizing Nascent Protein Synthesis: By introducing amino acid analogs containing an azide group, such as L-azidohomoalanine (AHA), into cell culture media, newly synthesized proteins can be metabolically labeled.[3] Subsequent treatment of the live cells with **Trisulfo-Cy5.5-Alkyne** allows for the specific fluorescent tagging of these nascent proteins via the



CuAAC reaction. This approach provides a powerful method to study protein synthesis dynamics, localization, and turnover in real-time.

2. Tracking Glycan Trafficking and Localization: Similar to protein labeling, cells can be fed with azide-modified monosaccharide precursors, which are incorporated into glycans through the cell's natural biosynthetic pathways.[4][5] **Trisulfo-Cy5.5-Alkyne** can then be used to fluorescently label these glycans on the cell surface and within intracellular compartments, enabling the study of glycan trafficking, distribution, and their role in various cellular processes.

Quantitative Data Summary

The selection of a fluorescent probe for live-cell imaging is critically dependent on its photophysical properties and biocompatibility. The following table summarizes key quantitative data for **Trisulfo-Cy5.5-Alkyne** and related cyanine dyes.

Property	Value	References
Excitation Maximum (λex)	~678 nm	
Emission Maximum (λem)	~694 nm	_
Molar Extinction Coefficient	~190,000 cm ⁻¹ M ⁻¹	_
Quantum Yield (for Cy5)	~0.2	[6]
Photostability	Moderate to High	[7][8]
Cytotoxicity	Low to Moderate	[7][9][10]

Experimental Protocols

Detailed methodologies are crucial for the successful application of **Trisulfo-Cy5.5-Alkyne** in live-cell imaging. Below are protocols for two key applications.

Protocol 1: Live-Cell Labeling of Nascent Proteins

This protocol details the metabolic labeling of newly synthesized proteins with an azide-containing amino acid analog followed by fluorescent labeling with **Trisulfo-Cy5.5-Alkyne**.

Materials:



- · Mammalian cells of interest
- Cell culture medium (methionine-free)
- L-azidohomoalanine (AHA)
- Trisulfo-Cy5.5-Alkyne
- Copper(II) sulfate (CuSO₄)
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
- Sodium ascorbate
- Phosphate-buffered saline (PBS)
- Live-cell imaging medium

Procedure:

- Metabolic Labeling:
 - Plate cells at a desired density and allow them to adhere overnight.
 - Replace the growth medium with pre-warmed methionine-free medium and incubate for 1 hour to deplete intracellular methionine.
 - Replace the medium with methionine-free medium supplemented with 25-50 μM AHA and incubate for 4-16 hours.
- Click Reaction Live Cell Labeling:
 - Prepare a fresh 2X click reaction cocktail in live-cell imaging medium:
 - 100 µM CuSO4
 - 500 μM THPTA
 - 5 mM Sodium Ascorbate (add fresh)



- 10 µM Trisulfo-Cy5.5-Alkyne
- Wash the cells twice with PBS.
- Add an equal volume of the 2X click reaction cocktail to the cells in imaging medium and incubate for 10-30 minutes at 37°C, protected from light.[1][2]
- Wash the cells three times with live-cell imaging medium.
- Imaging:
 - Image the cells using a fluorescence microscope equipped with appropriate filters for Cy5.5 (e.g., excitation ~640 nm, emission ~680 nm).

Protocol 2: Live-Cell Imaging of Cell-Surface Glycans

This protocol outlines the metabolic labeling of cell-surface sialic acids with an azide-modified sugar and subsequent fluorescent labeling.

Materials:

- · Mammalian cells of interest
- Cell culture medium
- Peracetylated N-azidoacetylmannosamine (Ac4ManNAz)
- Trisulfo-Cy5.5-Alkyne
- Copper(II) sulfate (CuSO₄)
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
- Sodium ascorbate
- Phosphate-buffered saline (PBS)
- Live-cell imaging medium

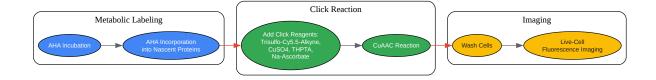


Procedure:

- Metabolic Labeling:
 - Culture cells in their standard growth medium supplemented with 25-50 μM Ac₄ManNAz for 2-3 days to allow for metabolic incorporation into cell-surface glycans.[4]
- Click Reaction Live Cell Labeling:
 - Prepare a fresh 2X click reaction cocktail as described in Protocol 1.
 - Wash the cells twice with PBS.
 - Add the click reaction cocktail to the cells and incubate for 10-20 minutes at room temperature, protected from light.
 - Wash the cells three times with live-cell imaging medium.
- · Imaging:
 - Image the cells using a fluorescence microscope with appropriate settings for Cy5.5.

Visualizations

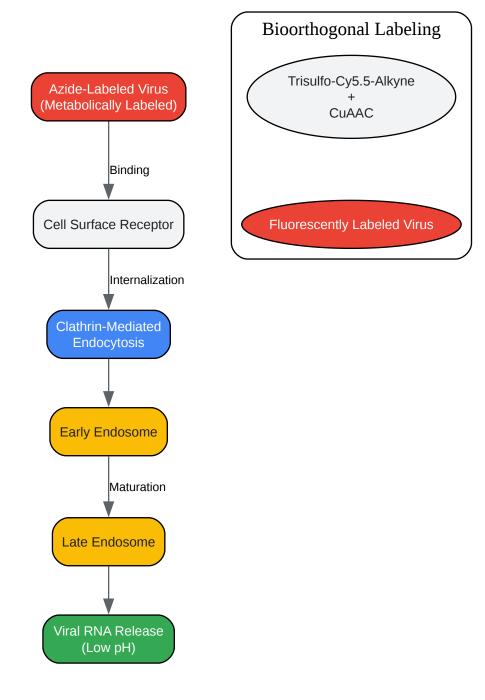
To further illustrate the applications and workflows, the following diagrams are provided.



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Caption: Experimental workflow for labeling nascent proteins.

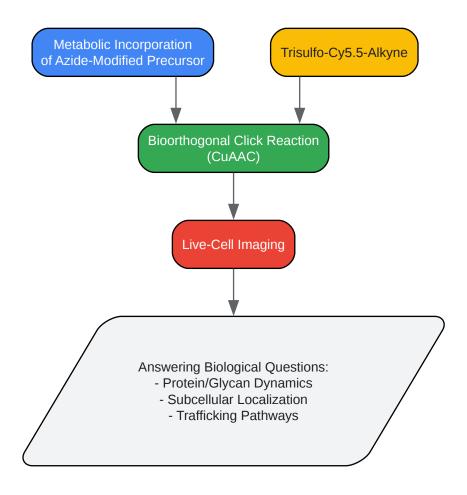




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Caption: Viral entry and trafficking pathway visualization.





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Caption: Logical relationship of the labeling strategy.

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